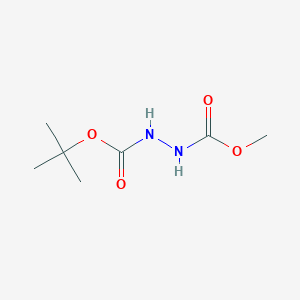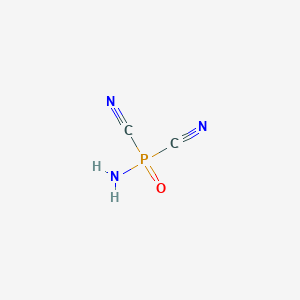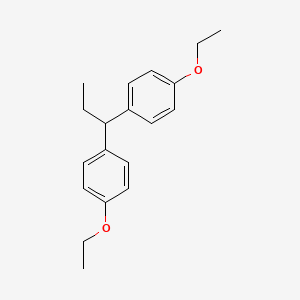
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate is an organic compound with the molecular formula C12H18O3. It is a derivative of linalool and linalyl acetate, which are commonly found in essential oils and are known for their pleasant floral and citrus-like odors . This compound is used in various applications, including the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate typically involves the oxidation of linalool or linalyl acetate. One common method includes the use of selenium dioxide as an oxidizing agent in a solvent mixture of dioxane and ethanol . The reaction conditions are usually mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic oxidation processes, where linalool or linalyl acetate is oxidized in the presence of a suitable catalyst under controlled conditions. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in aromatherapy and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may exert its effects through various molecular pathways, including modulation of enzyme activities and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Linalool: A primary alcohol with a similar structure, known for its floral scent.
Linalyl acetate: An ester of linalool, also known for its pleasant odor.
8-Oxolinalool: An oxidized derivative of linalool with similar properties.
Uniqueness
3,7-Dimethyl-8-oxoocta-1,6-dien-3-yl acetate is unique due to its specific structural features, which confer distinct olfactory properties and potential biological activities. Its acetate group makes it more reactive in certain chemical reactions compared to its parent compounds .
Properties
CAS No. |
23959-82-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3,7-dimethyl-8-oxoocta-1,6-dien-3-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-5-12(4,15-11(3)14)8-6-7-10(2)9-13/h5,7,9H,1,6,8H2,2-4H3 |
InChI Key |
OHHRPJCJRUVDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


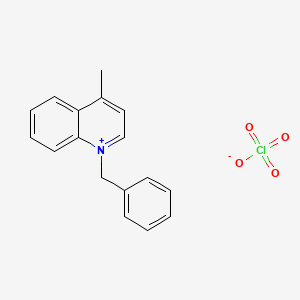
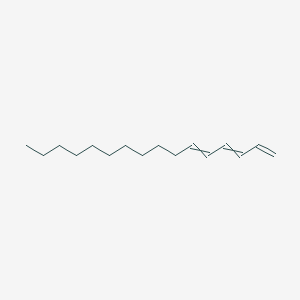
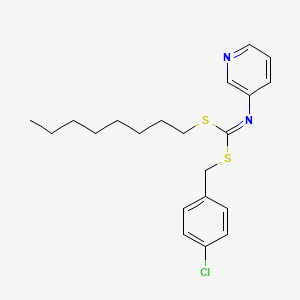
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
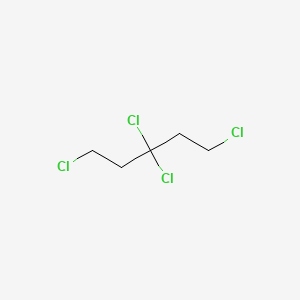
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)



